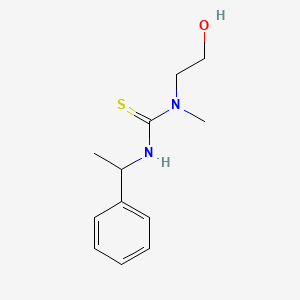![molecular formula C9H17N3O5 B14438725 (6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid CAS No. 76490-12-5](/img/structure/B14438725.png)
(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes two amino groups, a carboxymethyl group, and a keto group. Its stereochemistry is defined by the (6R) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as amino acids and carboxylic acids. The synthesis may involve protection and deprotection steps to ensure the selective reaction of functional groups. For instance, the amino groups might be protected using carbamate groups, followed by the introduction of the carboxymethyl group through alkylation reactions. The final deprotection step yields the desired compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Applications De Recherche Scientifique
(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzyme catalysis and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid involves its interaction with specific molecular targets. The amino and carboxymethyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6S)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid: The stereoisomer with the (6S) configuration.
2,6-Diaminoheptanoic acid: Lacks the carboxymethyl and keto groups.
7-Oxoheptanoic acid: Lacks the amino groups.
Uniqueness
(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
76490-12-5 |
|---|---|
Formule moléculaire |
C9H17N3O5 |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
(6R)-2,6-diamino-7-(carboxymethylamino)-7-oxoheptanoic acid |
InChI |
InChI=1S/C9H17N3O5/c10-5(8(15)12-4-7(13)14)2-1-3-6(11)9(16)17/h5-6H,1-4,10-11H2,(H,12,15)(H,13,14)(H,16,17)/t5-,6?/m1/s1 |
Clé InChI |
BLIIFPLCJJSGEC-LWOQYNTDSA-N |
SMILES isomérique |
C(C[C@H](C(=O)NCC(=O)O)N)CC(C(=O)O)N |
SMILES canonique |
C(CC(C(=O)NCC(=O)O)N)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Benzylphenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B14438662.png)

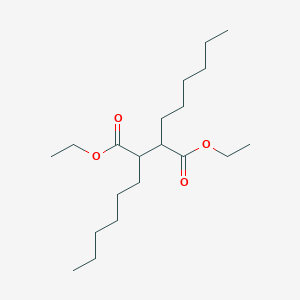

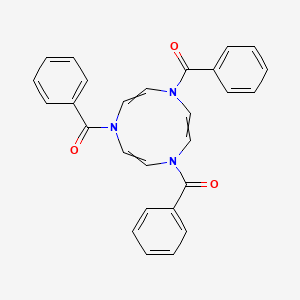
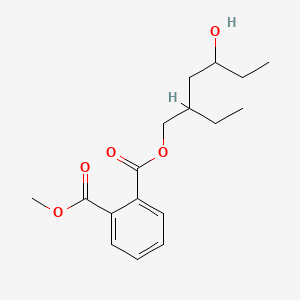
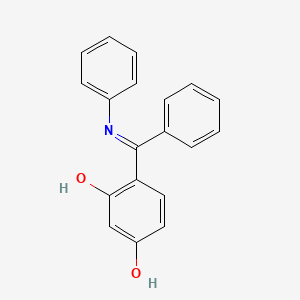


![Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14438712.png)
![1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole](/img/structure/B14438715.png)

